3-Amino-1-benzoyl-azetidine HCl
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Overview
Description
3-Amino-1-benzoyl-azetidine hydrochloride is a compound belonging to the azetidine class of heterocyclic compounds. Azetidines are four-membered nitrogen-containing rings that exhibit significant ring strain, making them highly reactive and valuable in various chemical applications. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzoyl-azetidine hydrochloride typically involves the formation of the azetidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a benzoyl chloride derivative can lead to the formation of the desired azetidine ring . The reaction conditions often include the use of a base such as potassium carbonate and solvents like acetonitrile or methanol .
Industrial Production Methods
Industrial production of 3-Amino-1-benzoyl-azetidine hydrochloride may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-benzoyl-azetidine hydrochloride can undergo various chemical reactions due to the presence of the azetidine ring and functional groups. These reactions include:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .
Scientific Research Applications
3-Amino-1-benzoyl-azetidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-1-benzoyl-azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes and receptors . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Beta-lactams: These compounds contain a four-membered ring similar to azetidines and are widely known for their use in antibiotics.
Uniqueness
3-Amino-1-benzoyl-azetidine hydrochloride is unique due to its specific functional groups and the presence of the azetidine ring.
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-9-6-12(7-9)10(13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJMQRKOHSUTJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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